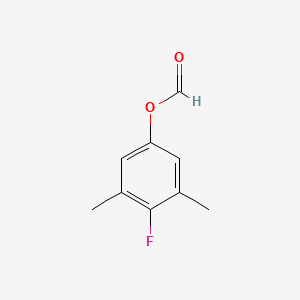
(4-fluoro-3,5-dimethylphenyl) formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluoro-3,5-dimethylphenyl) formate is an organic compound with a unique structure that combines the properties of formic acid and a substituted phenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3,5-dimethylphenyl) formate typically involves the esterification of formic acid with 4-fluoro-3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(4-fluoro-3,5-dimethylphenyl) formate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 4-fluoro-3,5-dimethylbenzoic acid.
Reduction: 4-fluoro-3,5-dimethylbenzyl alcohol.
Substitution: 4-methoxy-3,5-dimethylphenyl formate.
Wissenschaftliche Forschungsanwendungen
(4-fluoro-3,5-dimethylphenyl) formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4-fluoro-3,5-dimethylphenyl) formate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release formic acid and the corresponding phenol, which can then interact with biological targets. The fluorine atom on the phenyl ring can enhance the compound’s stability and influence its binding affinity to enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic Acid Phenyl Ester: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
Formic Acid 4-methylphenyl Ester: Similar structure but without the fluorine atom, leading to different chemical properties.
Formic Acid 4-fluorophenyl Ester: Similar but lacks the additional methyl groups, affecting its steric and electronic properties.
Eigenschaften
Molekularformel |
C9H9FO2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
(4-fluoro-3,5-dimethylphenyl) formate |
InChI |
InChI=1S/C9H9FO2/c1-6-3-8(12-5-11)4-7(2)9(6)10/h3-5H,1-2H3 |
InChI-Schlüssel |
PWOWRZXNMCUAKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C)OC=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














